1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of 3-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a phenyl group instead of a piperidine ring.
3-(1-Methyl-1H-pyrazol-3-yl)aniline: Contains an aniline group instead of a piperidine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Bis-pyrazole derivatives with different substituents.
Uniqueness
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine is unique due to its combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
59708-94-0 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(3-methylpyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C10H17N3/c1-10-5-8-13(11-10)9-12-6-3-2-4-7-12/h5,8H,2-4,6-7,9H2,1H3 |
InChI Key |
BKTYSROQUWZETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CN2CCCCC2 |
Origin of Product |
United States |
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